molecular formula C24H19N3O4 B13635397 6-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)imidazo[1,2-a]pyridine-2-carboxylic acid

6-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)imidazo[1,2-a]pyridine-2-carboxylic acid

Cat. No.: B13635397
M. Wt: 413.4 g/mol
InChI Key: RABYVSAEAHKZRS-UHFFFAOYSA-N
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Description

6-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)imidazo[1,2-a]pyridine-2-carboxylic acid is a complex organic compound that features a unique structure combining a fluorenyl group, an imidazo[1,2-a]pyridine core, and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)imidazo[1,2-a]pyridine-2-carboxylic acid typically involves multiple steps:

    Formation of the imidazo[1,2-a]pyridine core: This can be achieved through a cyclization reaction involving a suitable pyridine derivative and an appropriate amine.

    Introduction of the fluorenyl group: This step involves the reaction of the imidazo[1,2-a]pyridine intermediate with 9H-fluoren-9-ylmethanol under conditions that facilitate the formation of the methoxycarbonyl linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenyl group, leading to the formation of fluorenone derivatives.

    Reduction: Reduction reactions can target the imidazo[1,2-a]pyridine core, potentially leading to the formation of dihydroimidazo derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the imidazo[1,2-a]pyridine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: Fluorenone derivatives.

    Reduction: Dihydroimidazo derivatives.

    Substitution: Various substituted imidazo[1,2-a]pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 6-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)imidazo[1,2-a]pyridine-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a valuable tool in biochemistry.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its structure suggests that it could interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 6-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)imidazo[1,2-a]pyridine-2-carboxylic acid exerts its effects is primarily through its interactions with biological macromolecules. The fluorenyl group can intercalate with nucleic acids, while the imidazo[1,2-a]pyridine core can form hydrogen bonds and hydrophobic interactions with proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)pyridine-2-carboxylic acid
  • N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine
  • (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid

Uniqueness

6-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)imidazo[1,2-a]pyridine-2-carboxylic acid is unique due to its imidazo[1,2-a]pyridine core, which is not present in the similar compounds listed above. This core provides distinct chemical properties and biological activities, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C24H19N3O4

Molecular Weight

413.4 g/mol

IUPAC Name

6-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]imidazo[1,2-a]pyridine-2-carboxylic acid

InChI

InChI=1S/C24H19N3O4/c28-23(29)21-13-27-12-15(9-10-22(27)26-21)11-25-24(30)31-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-10,12-13,20H,11,14H2,(H,25,30)(H,28,29)

InChI Key

RABYVSAEAHKZRS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=CN5C=C(N=C5C=C4)C(=O)O

Origin of Product

United States

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